molecular formula C7H9BrS B13531977 2-Bromo-3,4,5-trimethylthiophene

2-Bromo-3,4,5-trimethylthiophene

Cat. No.: B13531977
M. Wt: 205.12 g/mol
InChI Key: ODVGNPNMKTWAAJ-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trimethylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .

Preparation Methods

The synthesis of 2-Bromo-3,4,5-trimethylthiophene typically involves the bromination of 3,4,5-trimethylthiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

2-Bromo-3,4,5-trimethylthiophene undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-3,4,5-trimethylthiophene can be compared with other brominated thiophene derivatives, such as 2-Bromo-3-methylthiophene. While both compounds share similar reactivity due to the presence of the bromine atom, this compound has additional methyl groups that can influence its electronic properties and steric effects . This makes it unique in terms of its applications in organic electronics and material science.

Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 2-Bromo-4-methylthiophene
  • 2-Bromo-5-methylthiophene

These compounds share the thiophene core structure but differ in the position and number of substituents, which can significantly impact their chemical and physical properties .

Properties

IUPAC Name

2-bromo-3,4,5-trimethylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c1-4-5(2)7(8)9-6(4)3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVGNPNMKTWAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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